2-Amino-4-chlorothiazole

Beschreibung

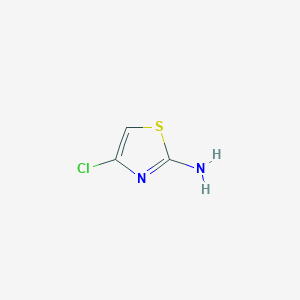

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Chlorothiazole and Its Precursors

Classical and Established Synthetic Routes to 2-Amino-4-chlorothiazole

Traditional methods for obtaining the 2-aminothiazole (B372263) core have been adapted in attempts to synthesize the 4-chloro derivative. These routes, while foundational, often encounter significant limitations such as low yields and lack of selectivity.

Hantzsch Thiazole (B1198619) Synthesis Variants

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a direct route to the 2-aminothiazole scaffold. However, its application to the synthesis of this compound is not straightforward and has led to the exploration of modified approaches.

The standard Hantzsch synthesis involves the condensation of a thioamide, such as thiourea (B124793), with an α-halocarbonyl compound. To obtain a 4-chlorothiazole, a correspondingly substituted three-carbon α-haloketone would be required. For instance, the reaction of thiourea with chloroacetone (B47974) yields 2-amino-4-methylthiazole. However, the direct synthesis of this compound via this method by reacting thiourea with a precursor like 1,1,3-trichloroacetone (B106291) is not well-documented, suggesting significant challenges. The reaction of thiourea with 1,3-dichloroacetone, for example, leads to the formation of 2-amino-4-(chloromethyl)thiazole rather than the desired this compound. nih.gov This indicates that the regioselectivity of the cyclization does not favor the formation of the 4-chloro-substituted ring directly from readily available polyhalogenated ketones. The reactivity of such precursors likely leads to complex reaction mixtures and undesired side products.

An alternative and more viable classical route involves the use of pseudothiohydantoin (also known as 2-aminothiazol-4(5H)-one) as a key intermediate. researchgate.netrsc.org Pseudothiohydantoin is readily accessible through the Hantzsch condensation of thiourea with chloroacetic acid or bromoacetic acid. researchgate.netrsc.org This precursor has a built-in 4-oxo functionality which can then be converted to the desired 4-chloro substituent.

Contemporary and Strategic Approaches via N-Protected Intermediates

To circumvent the issues of low yield, side reactions, and instability associated with classical methods, modern synthetic strategies employ N-protected intermediates. This approach has proven to be significantly more effective in producing this compound.

Utilization of Boc-Protected Pseudothiohydantoin Derivatives

A highly successful and practical synthesis of this compound utilizes an N-Boc (tert-butoxycarbonyl) protected pseudothiohydantoin intermediate. researchgate.netnih.gov This strategy involves a multi-step process that offers high yields and cleaner reactions.

The synthesis begins with the protection of the amino group of pseudothiohydantoin with a Boc group, which can be achieved in high yield (e.g., 86%). rsc.org This N-Boc-pseudothiohydantoin is a stable, versatile intermediate. researchgate.net The key step is the subsequent halogenation at the C(4) position. Under Appel-related conditions, using triphenylphosphine (B44618) (Ph₃P) and a chlorine source like trichloroisocyanuric acid (TCCA) or, optimally, trichloroacetonitrile (B146778) (Cl₃CCN), the 4-oxo group is efficiently converted to a 4-chloro substituent. rsc.org The reaction with Ph₃P and Cl₃CCN in dichloromethane (B109758) has been reported to give the desired N-Boc-2-amino-4-chlorothiazole in a 73% yield. researchgate.net

Table 1: Comparison of Synthetic Routes to this compound

| Method | Precursor(s) | Key Reagents | Reported Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Direct Chlorination | Pseudothiohydantoin | POCl₃ | Very Low researchgate.netrsc.org | Direct approach | Extremely low yield, harsh conditions, product instability. researchgate.netrsc.orgrsc.org |

| N-Protected Intermediate Route | N-Boc-pseudothiohydantoin | Ph₃P, Cl₃CCN, then TFA | ~67% (overall from pseudothiohydantoin) | High yield, clean reaction, avoids instability issues of unprotected intermediates. researchgate.netrsc.org | Multi-step process. |

Advantages of N-Protection in Overcoming Instability and Mixed Product Formation

The this compound free base is known to be unstable. rsc.org Furthermore, direct acylation of 2-amino-4-halothiazoles is problematic, often resulting in low yields and the formation of multiple products, including bis-acylated derivatives. rsc.orgresearchgate.net This is due to the presence of two nucleophilic nitrogen atoms (the endocyclic ring nitrogen and the exocyclic amino group).

To circumvent these issues, protection of the exocyclic amino group is a crucial strategy. The use of the tert-butoxycarbonyl (Boc) protecting group has proven to be highly effective. rsc.orgrsc.org By first synthesizing the N-Boc protected 2-amino-4-halothiazole, subsequent acylation reactions can be performed cleanly and in high yields on the ring nitrogen. rsc.org The final step involves a mild deprotection of the Boc group, typically using trifluoroacetic acid (TFA), to afford the desired N-acylated 2-amino-4-halothiazole product. researchgate.net This N-protection strategy provides a robust and reliable route to specific derivatives that are otherwise difficult to synthesize. rsc.orgresearchgate.net

Corrected Synthetic Procedures for 2-Acetamido-4-chlorothiazole vs. 5-chloro Isomer

There has been confusion in the scientific literature regarding the synthesis of 2-acetamido-4-chlorothiazole. A previously reported synthesis claiming to produce the 4-chloro isomer was re-examined and found to actually yield the isomeric 2-acetamido-5-chlorothiazole (B1587245). rsc.orgresearchgate.netrsc.org

The incorrect assignment arose from the direct chlorination of 2-acetamidothiazole (B125242) with N-chlorosuccinimide (NCS). This reaction, consistent with electrophilic substitution patterns for activated thiazoles, results in chlorination at the C(5) position. The structure of the resulting 2-acetamido-5-chlorothiazole was confirmed by single-crystal X-ray analysis. rsc.org

The correct synthesis of 2-acetamido-4-chlorothiazole is achieved through the N-protection strategy outlined previously. The synthesis starts with 2-aminothiazol-4(5H)-one, which is first protected as N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide. rsc.org This intermediate is then subjected to Appel-type chlorination using reagents such as phosphoryl chloride (POCl3) or, more efficiently, NCS and Ph3P, to yield the desired 2-acetamido-4-chlorothiazole. rsc.org It is noteworthy that even this correctly synthesized 4-chloro isomer is susceptible to decomposition upon mild hydrolysis, reverting to 2-aminothiazol-4(5H)-one. rsc.orgresearchgate.net

Table 2: Synthesis of Chloro-2-acetamidothiazole Isomers

| Product | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 2-Acetamido-5 -chlorothiazole | 2-Acetamidothiazole | N-Chlorosuccinimide (NCS) | rsc.org |

Novel and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles in Aqueous Media

A prominent example of a green synthetic protocol is the microwave-assisted synthesis of 2-amino-4-arylthiazoles. scirp.orgscirp.org This methodology offers a facile and high-yielding route that is adaptable for creating a library of potentially bioactive compounds. scirp.orgresearchgate.net

The procedure typically involves the condensation of various α-bromoacetophenones (aracyl bromides) with N-arylthioureas using water as the solvent under microwave irradiation (MWI). scirp.orgresearchgate.net This approach presents several advantages over conventional heating methods:

Drastically Reduced Reaction Times: Reactions are often completed in minutes (1-20 min) compared to hours required for conventional heating. scirp.orgresearchgate.net

High Yields: The method consistently produces pure products in excellent yields, often ranging from 81% to 97%. scirp.orgresearchgate.net

Use of Water as a Solvent: Water is an ideal green solvent as it is inexpensive, non-toxic, and environmentally benign. scirp.org It can also accelerate reaction rates due to its high polarity and ability to form hydrogen bonds. scirp.orgscirp.org

Energy Efficiency: Microwave heating is more direct and efficient than conventional methods. clockss.org

This combination of microwave assistance and an aqueous medium represents a significant advancement in the synthesis of 2-aminothiazole derivatives, aligning with the principles of green chemistry. scirp.org

Table 3: Comparison of Synthesis Methods for 2-Amino-4-arylthiazoles

| Method | Conditions | Reaction Time | Yield | Solvent | Reference |

|---|---|---|---|---|---|

| Conventional | Reflux/Heating | Several hours | Moderate to Good | Organic Solvents (e.g., Ethanol, DMF) | tandfonline.com |

Other Environmentally Benign Methodologies for Thiazole Scaffold Construction

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. Current time information in Bangalore, IN. These methodologies focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. Current time information in Bangalore, IN. Key advancements include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents and catalysts, and multicomponent reactions. Current time information in Bangalore, IN.rdd.edu.iq

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.net The Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been successfully adapted to microwave conditions. tandfonline.com For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating affords N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) within a significantly reduced reaction time of 30 minutes, compared to 8 hours under conventional reflux. tandfonline.com Solvent-free microwave-assisted synthesis further enhances the green credentials of this method by eliminating the need for volatile organic solvents. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly route to thiazole derivatives. cbijournal.combenthamdirect.com Ultrasound irradiation can accelerate reactions by generating localized high temperatures and pressures through acoustic cavitation. acs.org A lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides has been reported as a sustainable alternative to traditional methods. cbijournal.com This technique has also been employed for the catalyst-free synthesis of thiazole and thiazolone integrated pyrazole (B372694) derivatives. benthamdirect.com The benefits of ultrasound-assisted synthesis include mild reaction conditions, rapid reaction times, and high product yields. researchgate.net

Green Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Current time information in Bangalore, IN. Chitosan-based biocatalysts, for example, have been effectively used in the ultrasound-assisted synthesis of thiazole derivatives. acs.org These catalysts are biodegradable, readily available, and can often be reused multiple times without a significant loss of activity. researchgate.net The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), in place of hazardous organic solvents also contributes to more environmentally friendly synthetic protocols. rdd.edu.iq For example, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the solvent. rdd.edu.iq

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Current time information in Bangalore, IN. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. Current time information in Bangalore, IN. The synthesis of thiazole derivatives via MCRs has been extensively explored, often under microwave irradiation or using green catalysts, to produce a diverse range of biologically active molecules with good yields. Current time information in Bangalore, IN.

| Methodology | Key Features | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free options. | Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. | tandfonline.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Energy efficient, mild conditions, accelerated reactions. | Lipase-catalyzed synthesis of 2,4-disubstituted thiazoles. | cbijournal.combenthamdirect.comjpionline.org |

| Green Catalysts | Recyclable, non-toxic, often biodegradable. | Chitosan hydrogel as a biocatalyst for thiazole synthesis. | acs.orgresearchgate.net |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Three-component synthesis of thiazoles under various green conditions. | Current time information in Bangalore, IN. |

Synthesis of This compound-5-carbaldehyde (B112993) and Related Carboxylic Acid Derivatives

The introduction of a formyl or carboxyl group at the C-5 position of the this compound scaffold provides a versatile handle for further chemical modifications, leading to a wide array of derivatives with potential biological activities.

A primary method for introducing a formyl group onto an activated aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction . This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. The formylation of 2-aminothiazole derivatives can be selective, with the position of formylation depending on the substituents present on the thiazole ring and the amino group. rdd.edu.iquobaghdad.edu.iq For instance, the Vilsmeier-Haack reaction on certain 2-acetamidothiazole derivatives can lead to formylation at the C-5 position. cbijournal.com The resulting this compound-5-carbaldehyde is a key intermediate for the synthesis of more complex molecules, including delocalized cationic azo dyes. tandfonline.com

The synthesis of the corresponding 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid and its esters can be achieved through several routes. One approach involves the hydrolysis of a corresponding ester, which can be prepared by various methods. For example, a reported synthesis of related 2-amino-5-substituted-4-carboxylates involves the reaction of aldehydes with methyl dichloroacetate, followed by hydrolysis and subsequent esterification to yield the desired ethyl ester. researchgate.net A more direct approach involves the reaction of a suitably substituted β-ethoxyacrylamide with thiourea. A method for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide involves the chemoselective α-bromination of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide followed by a one-pot reaction with thiourea. nih.gov Protection of the amino group, for instance with a Boc group, can facilitate these transformations and improve yields. researchgate.net

| Compound | Synthetic Method | Key Reagents | Reference(s) |

| This compound-5-carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | rdd.edu.iqcbijournal.comuobaghdad.edu.iqtandfonline.com |

| 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid | Hydrolysis of corresponding ester | NaOH | researchgate.netsciensage.info |

| Ethyl 2-amino-4-chloro-1,3-thiazole-5-carboxylate | Esterification of carboxylic acid or cyclization reactions | Ethanol, Acid catalyst or Aldehyde, Methyl dichloroacetate | researchgate.net |

Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole and Analogues

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-amino-4-arylthiazoles. jpionline.org This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, the reaction is carried out by refluxing 2-bromo-1-(4-chlorophenyl)ethanone with thiourea in a suitable solvent such as methanol (B129727) or acetone. rdd.edu.iqcbijournal.com

Variations of the Hantzsch synthesis have been developed to improve efficiency and sustainability. One-pot syntheses, where the α-haloketone is generated in situ from the corresponding acetophenone, are particularly attractive. nih.gov These methods often employ a halogenating agent like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst. tandfonline.combenthamdirect.com The use of ionic liquids like [bmim][BF₄] as a recyclable solvent can further enhance the green credentials of the synthesis, allowing for high yields under mild conditions. benthamdirect.com Lactic acid has also been utilized as a mediator for a tandem one-pot synthesis of 2-aminothiazole derivatives, offering a rapid and scalable process. tandfonline.com

The synthesis of various analogues can be achieved by using substituted phenacyl bromides and/or substituted thioureas in the Hantzsch reaction. nih.gov For example, reacting various substituted acetophenones with thiourea in the presence of iodine under microwave irradiation yields a range of 2-amino-4-arylthiazole derivatives. tandfonline.com Further functionalization of the 2-amino group can be readily achieved. For instance, reaction with aryl isothiocyanates leads to the formation of N-aryl-N'-thiazolylthiourea derivatives. rdd.edu.iq

| Starting Materials | Reaction Conditions | Product | Reference(s) |

| 2-Bromo-1-(4-chlorophenyl)ethanone, Thiourea | Reflux in methanol | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | rdd.edu.iqcbijournal.com |

| 4'-Chloroacetophenone, Thiourea, Iodine | Microwave irradiation | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | tandfonline.com |

| Aryl ketones, N-Bromosuccinimide, Thiourea derivatives | [bmim][BF₄], room temperature | 2-(Arylamino)thiazoles | benthamdirect.com |

| 4'-Bromoacetophenone, Thiourea | Lactic acid | 4-(4-Bromophenyl)thiazol-2-amine | tandfonline.com |

Chemical Reactivity and Transformation of 2 Amino 4 Chlorothiazole

Reactivity at the 2-Amino Position

The 2-amino group is a primary site of reactivity in 2-amino-4-chlorothiazole, participating in a variety of chemical transformations. This reactivity is central to the synthesis of more complex derivatives. Reactions such as acylation, the formation of Schiff bases, and sulfenylation all target this amino moiety, leveraging its nucleophilic character. researchgate.net However, the reactivity can be complex, often requiring strategic chemical approaches, such as the use of protecting groups, to achieve desired outcomes with high efficiency. nih.govresearchgate.net

Acylation of the 2-amino group in this compound is a key transformation, yet it is fraught with challenges. nih.govresearchgate.net Direct acylation methods often lead to unsatisfactory results, necessitating the development of alternative strategies to achieve clean and high-yielding conversions. nih.govrsc.org

The direct acylation of this compound presents significant synthetic hurdles. The compound is noted to be unstable in its free base form, which complicates its handling and reactivity. nih.govresearchgate.netrsc.org Attempts at direct acylation are often characterized by slow, complex reactions that result in low yields and a mixture of products. nih.govrsc.org

A notable example is the anhydrous acylation with O-acetylsalicyloyl chloride in the presence of triethylamine. nih.gov This reaction is sluggish and yields not only the desired mono-acylated product but also a significant quantity of a bis-acylated derivative. nih.govrsc.org Chromatographic separation of these mixtures typically affords the mono-amide in yields of only 19-25%. nih.govrsc.org The formation of the bis-acylated product, which possesses a bis-acylamino structure confirmed by X-ray analysis, highlights the difficulty in controlling the reactivity of the amino group and the acidity of the resulting amide NH. nih.govresearchgate.netrsc.org

Direct Acylation of this compound with O-Acetylsalicyloyl Chloride

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| This compound | O-Acetylsalicyloyl chloride | Anhydrous THF, Et3N, 20°C, 96h | Mono-acylated product (12), Bis-acylated product (13) | 19-25% (for 12) | nih.govrsc.org |

To overcome the challenges associated with direct acylation, a more effective strategy involves the use of N-protected intermediates. nih.govresearchgate.netrsc.org This approach prevents the common issues of overreaction and tautomeric behavior of the heterocyclic ring. nih.gov The tert-butoxycarbonyl (Boc) group has been identified as a particularly versatile and ideal protecting group for this purpose. nih.govrsc.org

The process involves first protecting the 2-amino group with a Boc anhydride. rsc.org The resulting N-Boc protected this compound is then acylated. nih.govrsc.org This intermediate reacts more cleanly and efficiently with acylating agents. nih.govresearchgate.net A final, mild deprotection step removes the Boc group to yield the desired mono-acylated product. nih.govresearchgate.netrsc.org This multi-step pathway consistently affords the target molecules cleanly and in significantly higher yields compared to direct acylation methods. nih.govresearchgate.netrsc.org For instance, the acylation of the Boc-protected intermediate with O-acetylsalicyloyl chloride proceeds to give the desired acylated product in 61% yield, a substantial improvement over the 19-25% yields from the direct route. rsc.org

Comparison of Direct vs. Protected Acylation of this compound

| Method | Starting Material | Key Reagent | Yield of Mono-Acylated Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Direct Acylation | This compound | O-Acetylsalicyloyl chloride | 19-25% | Fewer steps | nih.govrsc.org |

| Protected Acylation | N-Boc-2-amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | 61% (of acylated intermediate) | Higher yield, improved selectivity, avoids mixed products | rsc.org |

The reaction of this compound with O-acetylsalicyloyl chloride serves as a clear illustration of the acylation challenges and the effectiveness of using protecting groups. nih.govrsc.org O-acetylsalicyloyl chloride is a reagent used to introduce the acetoxybenzoyl group. guidechem.com

When unprotected this compound is reacted directly with O-acetylsalicyloyl chloride, the outcome is a complex mixture with a low yield of the desired mono-acylated product, 2-((4-chlorothiazol-2-yl)carbamoyl)phenyl acetate. nih.govrsc.org A major byproduct is the bis-acylated derivative, {[(4-chlorothiazol-2-yl)azanediyl]bis(carbonyl)]bis(2,1-phenylene} diacetate. nih.gov

In contrast, when the N-Boc protected version of this compound is used, the reaction proceeds smoothly. rsc.org It yields the N-Boc-protected acylated intermediate, 2-[(tert-Butoxycarbonyl)(4-chlorothiazol-2-yl)carbamoyl] phenyl acetate, in a much more favorable 61% yield. rsc.org This intermediate can then be deprotected under mild conditions to furnish the final product cleanly. nih.govresearchgate.netrsc.org

The 2-amino group of the 2-aminothiazole (B372263) scaffold readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imine derivatives. researchgate.netnih.govnih.gov This reaction is a characteristic transformation for primary amines. Although specific examples detailing this reaction for the this compound substrate are not extensively documented in the provided literature, the general reactivity of the 2-aminothiazole family strongly supports this capability. nih.govmdpi.com

Typically, the synthesis of these imines involves refluxing the aminothiazole with an appropriate carbonyl compound in a solvent such as ethanol. nih.govmdpi.com The reaction is often facilitated by an acid catalyst, like a few drops of glacial acetic acid, to promote the condensation and subsequent dehydration. nih.gov The formation of the C=N imine bond is confirmed by the appearance of a characteristic imine signal in 1H NMR spectroscopy and a C=N stretching band in FTIR spectroscopy, along with the disappearance of the signals corresponding to the initial amino group. nih.gov

The 2-amino group of this compound derivatives can also undergo N-sulfenylation. This reaction involves the formation of a nitrogen-sulfur bond at the amino position. google.com Patent literature describes a process for preparing N-sulfenylated this compound-sulfonamides. google.com In this process, a this compound-sulfonamide is reacted with a dichloro-halomethylsulfenyl chloride. google.com The reaction is performed in the presence of an acid-binding agent to facilitate the formation of the N-sulfenylated product. google.com This demonstrates that the nitrogen atom of the amino group in the this compound core is sufficiently nucleophilic to attack the electrophilic sulfur atom of a sulfenyl chloride, leading to the corresponding N-sulfenylated derivative. google.com

Acylation Reactions and Challenges

Reactivity at the 4-Chloro Position

The chlorine atom at the C4 position of the this compound ring is susceptible to nucleophilic displacement, a reaction of significant synthetic utility.

The substitution of the halogen at the 4-position of the thiazole (B1198619) ring by a nucleophile is a known reaction. This transformation proceeds through an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr). The reactivity of 4-halogenothiazoles in such reactions can, in some instances, be greater than that of their 2-halogenated isomers. The specific outcomes and reaction rates of these substitutions are highly sensitive to the experimental conditions, including the nature of the nucleophile, the counterion, and the solvent system employed.

Acylation of this compound at the amino group can be challenging, often resulting in low yields and the formation of multiple products. For example, anhydrous acylation in the presence of a base can lead to complex reaction mixtures.

In the broader context of halogenated thiazoles, the reactivity towards nucleophiles is a well-established characteristic. Specifically, 2-halogenothiazoles are known to be readily attacked by nucleophilic reagents. The relative reactivity of halogens at the C2 and C4 positions is not straightforward and can be influenced by various factors. Evidence suggests that steric hindrance presented by the nucleophile can play a role in determining the preferred site of attack between the two positions.

The following table provides a qualitative comparison of reactivity at different positions of the thiazole ring towards different types of reagents.

| Position on Thiazole Ring | Reactivity towards Nucleophiles | Reactivity towards Electrophiles |

| C2 | Susceptible to attack | Not susceptible to attack |

| C4 | Susceptible to attack | Almost neutral |

| C5 | Less susceptible to attack | Susceptible to attack |

Reactivity at the 5-Position of the Thiazole Ring

The C5 position of this compound is activated towards electrophilic attack due to the electron-donating effect of the 2-amino group.

The inherent electronic properties of the 2-aminothiazole scaffold direct electrophiles to the 5-position. This regioselectivity is a consistent pattern observed in various electrophilic substitution reactions. Even when the 2-amino group is acylated, the directing effect towards the C5 position is maintained. This makes the C5 position a prime target for functionalization through reactions such as halogenation, nitration, and formylation.

The introduction of formyl and carboxyl groups at the C5 position of this compound opens avenues for the synthesis of a wide range of derivatives.

5-Carbaldehyde Derivatives:

The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, which utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent (a chloroiminium ion), can be employed to introduce a formyl group at the C5 position of this compound. The synthesis of 2-amino-4-chloro-5-formylthiazole has been achieved through the Vilsmeier formylation of 2-aminothiazolinone hydrochloride salt scribd.com. The resulting aldehyde is a valuable intermediate for the synthesis of various compounds, including long-wavelength absorbing azo dyes scribd.com.

5-Carboxylic Acid Derivatives:

Several synthetic strategies have been developed for the preparation of 2-aminothiazole-5-carboxylic acid derivatives. One efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea (B124793) to yield the desired 2-aminothiazole-5-carboxamide semanticscholar.org. This approach has been successfully applied to the synthesis of the anti-cancer drug dasatinib (B193332) semanticscholar.org.

Another route involves the use of ethyl 2-aminothiazole-5-carboxylate as a core intermediate. This can be prepared via electrophilic α-bromination of ethyl β-ethoxyacrylate followed by thiazole ring formation with thiourea. Subsequent N-Boc protection, ester hydrolysis, and coupling with anilines can yield the desired 2-N-Boc-aminothiazole-5-carboxamides. However, coupling with sterically hindered anilines can be challenging with this method.

The following table summarizes the key reactions for the functionalization of the C5 position.

| Reaction | Reagents | Product |

| Vilsmeier-Haack Formylation | Dimethylformamide, Phosphorus oxychloride | 2-Amino-4-chloro-5-formylthiazole |

| Carboxamide Synthesis | β-ethoxyacrylamide, N-bromosuccinimide, Thiourea | 2-Aminothiazole-5-carboxamide |

Stability and Decomposition Pathways

2-Aminothiazole and its derivatives are known to exhibit some instability. As a free base, this compound has been reported to be rather unstable on storage mdpi.com. This instability can manifest as a gradual darkening and decomposition of the compound over time.

In contrast, even mild hydrolysis of 2-acetamido-4-chlorothiazole can lead to decomposition, with a rapid reversion to 2-aminothiazol-4(5H)-one google.com. The specific pathways of decomposition for this compound are not extensively detailed in the available literature. However, the general behavior of 2-aminothiazoles suggests that they can be sensitive to factors such as light, air, and pH. The decomposition of related aminophenol structures can be initiated by deamination and dehalogenation, though the direct applicability of these pathways to this compound requires further investigation nih.govpeerj.com.

Instability of the Free Base Form of this compound

The free base of this compound is characterized by its notable instability, which presents challenges for its storage and subsequent chemical manipulation. nih.gov Research has indicated that this compound is best used immediately after its preparation to avoid degradation. nih.gov The instability also complicates synthetic procedures involving the molecule. For instance, acylation reactions performed on the unprotected free amine are often inefficient, leading to complex mixtures of products rather than a clean, high-yield conversion to the desired acylated derivative. nih.gov This inherent instability necessitates the use of protective group strategies, such as N-Boc protection, to create more stable intermediates that can be handled and reacted with greater control and efficiency. nih.gov

Hydrolysis and Reversion to Precursors (e.g., 2-aminothiazol-4(5H)-one)

The chemical instability of this compound extends to its susceptibility to hydrolysis, which can lead to its reversion to precursor structures. One such key precursor is 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin. This compound is a versatile starting material in the synthesis of various thiazole derivatives. researchgate.net The synthesis of this compound often proceeds from a protected form of this precursor, such as t-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. nih.gov The reversion process underscores the thermodynamic stability of the keto-form of the precursor compared to the chlorinated thiazole, particularly in aqueous environments. The high reactivity of the amino and active methylene (B1212753) groups adjacent to the carbonyl function in the 2-aminothiazol-4(5H)-one ring makes it a synthetically versatile substrate. researchgate.net

Tautomeric Behavior of the 2-Aminothiazole Unit and its Impact on Reactivity

The 2-aminothiazole core of the molecule exhibits tautomerism, a phenomenon where the compound exists as a mixture of two or more interconvertible structural isomers. This behavior significantly influences its chemical reactivity. researchgate.netresearchgate.net The primary equilibrium is between the amino form and the imino form.

| Tautomeric Form | Structural Representation | Key Features |

| Amino Tautomer | 4-chloro-1,3-thiazol-2-amine | Aromatic thiazole ring with an exocyclic amino (-NH₂) group. |

| Imino Tautomer | 4-chloro-2(3H)-iminothiazole | Non-aromatic thiazoline (B8809763) ring with an exocyclic imine (=NH) group and an endocyclic C=N double bond. |

Studies utilizing density functional theory (DFT) calculations and Raman spectroscopy on the parent 2-aminothiazole indicate that the amino tautomer is generally the predominant and more stable form in solution. researchgate.netresearchgate.net However, the presence of the imino tautomer, even in small concentrations, can dictate the molecule's reactivity pathways. researchgate.net

This tautomeric equilibrium has a profound impact on the reactivity of this compound. The presence of multiple nucleophilic sites (the exocyclic and endocyclic nitrogen atoms) can lead to overreaction with electrophiles, resulting in mixtures of products. nih.gov For example, electrophilic substitution can occur at different positions depending on which tautomer is reacting. This complex reactivity profile is a primary reason why protective groups are often employed in syntheses involving this scaffold; by protecting the exocyclic amino group, the tautomeric behavior is suppressed, preventing overreactions and allowing for more selective chemical transformations. nih.gov

Derivatives and Analogues of 2 Amino 4 Chlorothiazole: Synthesis and Structural Diversification

N-Acylated Derivatives

N-acylation of the 2-amino group is a fundamental transformation for creating amide derivatives, which often exhibit significant biological activities. scispace.comsioc-journal.cnmdpi.com This section details the synthesis of both simple acylamino compounds and the specialized class of thiazolides.

The direct acylation of 2-amino-4-chlorothiazole often presents significant challenges. Research indicates that attempting to directly acylate the free amine leads to low yields and the formation of complex product mixtures. scispace.commdpi.com A notable side reaction is the formation of bis-acylated products, where a second acyl group is added. mdpi.com

A more efficient and cleaner method involves a protection-acylation-deprotection strategy using a Boc (tert-butyloxycarbonyl) protecting group. scispace.comsioc-journal.cnmdpi.com This multi-step approach provides the desired mono-acylated products in good yields by preventing side reactions. mdpi.com

Table 1: Comparison of Acylation Methods for this compound

| Method | Reagents/Conditions | Outcome | Yield | Citations |

| Direct Acylation | Acyl chloride, Et₃N, THF | Slow, complex reaction; mixture of mono- and bis-acylated products. | Low | scispace.commdpi.com |

| Boc-Protected Route | 1. Boc-protection of the amine. 2. Acylation. 3. Mild deprotection. | Clean reaction, affords desired mono-acylated product. | Good | scispace.comsioc-journal.cnmdpi.com |

A claimed synthesis of 2-acetamido-4-chlorothiazole was later corrected, as the reported procedure was found to produce the 5-chloro isomer instead. scispace.comsioc-journal.cn Furthermore, 2-acetamido-4-chlorothiazole is susceptible to decomposition, reverting to 2-aminothiazol-4(5H)-one even under mild hydrolysis conditions. scispace.commdpi.com

Thiazolides are a specific class of N-acylated derivatives characterized by a 2-hydroxyaroyl group attached to the nitrogen of a 2-aminothiazole (B372263). scispace.comsioc-journal.cnmdpi.com These compounds have garnered interest for their broad-spectrum anti-infective properties. mdpi.comresearchgate.net

The synthesis of 4-chloro-substituted thiazolides mirrors the challenges of simple acylation. The direct acylation of this compound with O-acetylsalicyloyl chloride under anhydrous conditions results in a slow, complex reaction with a low yield of the desired product (19%). mdpi.com

The preferred synthetic route utilizes the Boc-protected this compound intermediate. This method involves the acylation of the Boc-protected amine with a reagent like O-acetylsalicyloyl chloride, followed by a mild deprotection step to remove the Boc group. This sequence consistently produces the target 4-chlorothiazolides cleanly and in high yields. mdpi.com

Table 2: Synthesis of a 4-Chlorothiazolide

| Step | Description | Starting Material | Reagents | Product | Yield | Citations |

| Direct Acylation | One-step anhydrous acylation | This compound | O-acetylsalicyloyl chloride, Et₃N, THF | 2-(O-acetylsalicyloyl)amino-4-chlorothiazole | 19% | mdpi.com |

| Boc-Protected Route | Two-step: Acylation then deprotection | Boc-protected this compound | 1. O-acetylsalicyloyl chloride 2. Mild deprotection agent | 2-(O-acetylsalicyloyl)amino-4-chlorothiazole | High | mdpi.com |

Sulfonamide and Sulfenylated Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of this compound can be achieved through a multi-stage process, leading to N-sulfenylated products. nih.gov This process begins not with this compound itself, but with a more heavily chlorinated thiazole (B1198619) precursor.

Sulfonylation of Trichlorothiazole : The process starts with 2,4,5-trichlorothiazole, which is reacted with chlorosulfonic acid to produce 2,4-dichlorothiazole-5-sulfonyl chloride.

Formation of the Sulfonamide : The resulting sulfonyl chloride is then reacted with a primary or secondary amine. Under the specified reaction conditions, the sulfonyl chloride group is more reactive than the chlorine atom at the 2-position, while the chlorine at the 4-position remains unreactive. This selective reaction yields a this compound-5-sulfonamide derivative.

N-Sulfenylation : The final step involves the reaction of the sulfonamide's nitrogen atom with a dichloro-halomethylsulfenyl chloride (e.g., dichlorofluoromethylsulfenyl chloride) to give the target N-sulfenylated this compound sulfonamide. nih.gov

This method allows for the creation of a diverse range of compounds by varying the amine used in the second step. nih.gov

Derivatives with Carboxylic Acid and Aldehyde Functionalities

The direct functionalization of this compound to introduce carboxylic acid or aldehyde groups is not extensively detailed in the available research. Synthetic strategies for these types of compounds typically rely on building the thiazole ring from precursors that already contain the desired functionality.

One of the most common methods for synthesizing 4-substituted thiazoles is the Hantzsch thiazole synthesis. organic-chemistry.org To obtain a 2-aminothiazole-4-carboxylic acid, this reaction can be performed by condensing thiourea (B124793) with an α-halo carbonyl compound that also contains a carboxylic acid group or its ester equivalent. For example, the reaction between bromopyruvic acid and thiourea directly yields 2-amino-4-thiazolecarboxylic acid. organic-chemistry.org While this demonstrates a general principle for creating 4-carboxy-substituted 2-aminothiazoles, it does not utilize this compound as a starting material.

Similarly, other research efforts have focused on synthesizing derivatives of 2-aminothiazole-5-carboxylic acid, which involves different precursors and reaction pathways. researchgate.netresearchgate.net

Fused Thiazole Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of bicyclic heterocyclic systems where another ring is fused to the thiazole core. The endocyclic nitrogen and the exocyclic amino group are key reactive sites for annulation reactions, leading to important fused systems like imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.

A primary method for constructing the imidazo[2,1-b]thiazole system is the reaction of a 2-aminothiazole with an α-haloketone. mdpi.comnih.gov This condensation reaction, a variation of the Hantzsch synthesis, proceeds by initial alkylation of the endocyclic nitrogen followed by cyclization of the exocyclic amino group onto the ketone carbonyl, forming the fused imidazole (B134444) ring. Using this compound in this reaction would lead to 7-chloro-substituted imidazo[2,1-b]thiazoles.

The thiazolo[3,2-a]pyrimidine ring system is another important fused heterocyclic structure. It is typically synthesized by reacting a 2-aminothiazole derivative with a 1,3-dielectrophilic compound, such as a β-keto ester, malonic ester, or an α,β-unsaturated ketone. sioc-journal.cn The reaction involves the condensation of the exocyclic amino group and the endocyclic nitrogen of the thiazole with the two electrophilic centers of the reaction partner to form the six-membered pyrimidine (B1678525) ring.

Organometallic Derivatives (e.g., 2-Amino-4-ferrocenylthiazole)

Organometallic derivatives of the 2-aminothiazole scaffold, such as those containing a ferrocenyl group, represent a significant area of structural diversification. The synthesis of 2-amino-4-ferrocenylthiazole serves as a prime example of incorporating a metal-containing moiety.

This specific derivative is not synthesized from this compound but is built using a Hantzsch-type thiazole synthesis. The reaction involves the condensation of acetylferrocene (B1663952) with thiourea in the presence of iodine. In this process, iodine acts as a halogenating agent, converting acetylferrocene into an α-iodoacetylferrocene intermediate in situ. This intermediate then reacts with thiourea to form the final 2-amino-4-ferrocenylthiazole product.

The resulting organometallic compound has been isolated and characterized, with its molecular structure confirmed by crystallographic studies.

Table 3: Synthesis and Characterization of 2-Amino-4-ferrocenylthiazole

| Parameter | Details | Citations |

| Synthetic Method | Direct reaction of acetylferrocene, thiourea, and resublimed iodine. | |

| Purification | Column chromatography over silica, followed by recrystallization from hexane-dichloromethane. | |

| Molecular Formula | [Fe(C₅H₅)(C₈H₇N₂S)] | |

| Crystal System | Monoclinic | |

| Spectroscopy (¹H NMR) | 4.62 (2H, t, subst. Cp); 4.25 (2H, t, subst. Cp); 4.10 (5H, s, subst. Cp); 5.00 (2H, –NH₂), 6.35 (1H, C—H). | |

| Spectroscopy (FT-IR) | ν 3099 (ArCH), 2921 (CH₃), 1658 (C=N) |

Co-crystals and Adducts with Carboxylic Acids

An extensive review of scientific literature and structural databases reveals a notable absence of published studies specifically detailing the synthesis and structural characterization of co-crystals or molecular adducts formed between this compound and carboxylic acids. While the field of crystal engineering frequently explores the formation of co-crystals to modify the physicochemical properties of active pharmaceutical ingredients, this particular compound does not appear to have been a subject of such investigations in the available public-domain research.

Co-crystallization efforts with structurally related thiazole compounds have yielded mixed results, which may offer context to the lack of data for this compound. For instance, a comprehensive co-crystal screening of chlorothiazide, which also contains a thiazide ring, found that it readily formed co-crystals with a variety of co-formers such as amides and pyridines, but no co-crystals were obtained with carboxylic acid co-formers. fdc-chemical.comresearchgate.netacs.org This suggests that the electronic and hydrogen bonding characteristics of the thiazole moiety in that specific context may not be favorable for forming stable supramolecular synthons with carboxylic acids.

Conversely, studies on other 2-aminothiazole derivatives (lacking the 4-chloro substituent) have demonstrated successful co-crystal formation with heterocyclic carboxylic acids. uq.edu.au In these cases, proton transfer often occurs, leading to the formation of salts where the primary interaction is a robust dimer association between the carboxylate group and the amine/heterocyclic nitrogen sites of the aminothiazole. uq.edu.au

A recent 2024 study on the synthesis of acylated derivatives of this compound provided detailed characterization, including a single crystal X-ray structure of a bis-acylated product, but did not explore its co-crystallization with carboxylic acids. rsc.orgresearchgate.netrsc.org The research highlighted the compound's reactivity but did not extend to its supramolecular chemistry with organic acids. rsc.orgresearchgate.netrsc.org

Due to the lack of specific research findings, no experimental data, such as crystallographic parameters, melting points, or spectroscopic analysis for co-crystals of this compound with carboxylic acids, can be presented. The information available for related compounds suggests that predicting the outcome of co-crystallization for this specific molecule is not straightforward and would require dedicated experimental screening.

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Chlorothiazole and Its Derivatives

X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For 2-amino-4-chlorothiazole derivatives, this technique has been crucial for confirming molecular structures, identifying tautomeric forms, and analyzing supramolecular assemblies.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular geometry of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which atomic positions, bond lengths, and bond angles are derived.

Although the literature on the parent this compound is limited, SC-XRD has been successfully applied to several of its derivatives, confirming their synthesized structures. rsc.orgrsc.org For example, the structure of a bis-acylated derivative of this compound was unequivocally confirmed by single crystal X-ray analysis. rsc.orgrsc.org Similarly, the structures of an N,O-diacetate derivative and 2-acetamido-5-chlorothiazole (B1587245) were also verified using this method. rsc.orgrsc.org

Table 1: Selected Crystallographic Data for Derivatives Related to this compound

| Compound Name | Formula | Crystal System | Space Group | Key Parameters | Reference |

| 2-amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | a = 3.8924 (9) Å, b = 6.7886 (15) Å, c = 13.838 (3) Å, α = 77.559 (16)°, β = 8.898 (17)°, γ = 83.021 (17)° | analis.com.my |

| Azo dye from 2-amino-4-chloro-5-formylthiazole | Not specified | Triclinic | P-1 | Two independent molecules (A and B) and two CHCl₃ solvent molecules in the asymmetric unit. | core.ac.uk |

| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | C₂₀H₁₄Cl₂N₂O₂ | Monoclinic | Not specified | a = 7.8561(4) Å, b = 9.2701(5) Å, c = 12.8343(7) Å, β = 89.852(4)° | mdpi.com |

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide | C₁₀H₁₁N₅O₂S₂ | Monoclinic | P2₁/n | a = 5.44832 (9) Å, b = 9.03714 (14) Å, c = 26.1141 (4) Å, β = 92.9914 (14)° | researchgate.net |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for analyzing these interactions, which include hydrogen bonds, halogen bonds, and π-stacking. These forces dictate the supramolecular architecture and influence the material's physical properties.

In derivatives of 2-aminothiazole (B372263), hydrogen bonding is a predominant feature. The amino group (-NH₂) acts as a hydrogen bond donor, while the thiazole (B1198619) nitrogen and other heteroatoms can act as acceptors. For instance, in the crystal structure of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming an infinite chain. researchgate.net Similarly, in adducts of 2-aminothiazole derivatives with carboxylic acids, the dominant interaction is often a dimer association between carboxylate groups and the amine/heterocyclic nitrogen sites. uq.edu.au In the crystal structure of 2-amino-4-chlorobenzonitrile, molecules are linked by N-H---N intermolecular hydrogen bonds to form a one-dimensional chain. analis.com.my

π-stacking is another crucial interaction, particularly in aromatic and heteroaromatic systems like the thiazole ring. This interaction involves the face-to-face or edge-to-face stacking of aromatic rings. X-ray analysis of 2-bromothiazolo[5,4-d]thiazole and its dibromo derivative demonstrated that both are planar structures with strongly manifested π-stacking in the solid state. researchgate.net The packing of an indolyl-triazolo-thiadiazole derivative was found to be dominated by N…H, S…H, C…C, and S…C non-covalent interactions. mdpi.com

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for 2-aminothiazoles. The compound can exist in the amino form or the imino form. While these tautomers can be in equilibrium in solution, X-ray crystallography can definitively identify which form is present in the solid state.

This technique has been pivotal in settling structural ambiguities for related heterocyclic systems. researchgate.net A significant finding for a derivative of this compound was the confirmation of its tautomeric structure through SC-XRD. rsc.orgrsc.org A bis-acylated product was shown to possess a bis-acylamino structure rather than the alternative tautomeric acylimino form. rsc.orgrsc.org This demonstrates the power of X-ray diffraction in distinguishing between possible tautomers, which may not be possible with spectroscopic methods alone. iucr.org In another case, an X-ray structure determination unambiguously showed the formation of an unexpected dihydro-1,3,5-triazine tautomer as the isolated product in the solid state. researchgate.netiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure in solution. ¹H and ¹³C NMR are the most common types used for organic molecules like this compound.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the chemical environment of each, and how they are coupled to each other. For this compound and its derivatives, key signals include the thiazole ring proton (H5), the amino protons (-NH₂), and protons on any substituents.

The chemical shift (δ) of the thiazole H5 proton is characteristic. For instance, in the related 2-amino-4-bromothiazole, the H5 proton appears as a singlet at δ 6.41 ppm in CDCl₃. rsc.org For a derivative of 2-amino-4-chloro-5-formylthiazole, the aldehyde proton (-CHO) signal was observed at δ 10.07 ppm in DMSO-d₆. core.ac.uk The amino protons typically appear as a broad singlet, though their chemical shift and appearance can vary with solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Spectroscopic studies of salts formed between 2-aminothiazole and various acids have utilized ¹H NMR to confirm proton transfer. researchgate.net

Table 2: Selected ¹H NMR Data for 2-Amino-4-halothiazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2-Amino-4-bromothiazole | CDCl₃ | 5-H | 6.41 | s | rsc.org |

| -NH₂ | 5.32 | br s | rsc.org | ||

| 2-((4-(bis(2-hydroxyethyl)amino)phenyl)diazenyl)-4-chlorothiazole-5-carbaldehyde | DMSO-d₆ | -CHO | 10.07 | s | core.ac.uk |

| Ar-H | 7.98 | d | core.ac.uk | ||

| Ar-H | 7.22 | d | core.ac.uk | ||

| -CH₂- | 3.98 | m | core.ac.uk | ||

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide | Not specified | -NH | 11.83 | s | iucr.org |

| -NH₂ | 7.35 | s | iucr.org | ||

| -SCH₃ | 2.29 | s | iucr.org |

This table presents data for related structures to illustrate the application of ¹H NMR.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the molecular backbone. For this compound, signals are expected for the three carbon atoms of the thiazole ring (C2, C4, and C5).

The chemical shifts of these carbons are sensitive to their electronic environment. The C2 carbon, bonded to two nitrogen atoms (in the amino form), typically appears at a lower field (higher ppm) compared to the other ring carbons. The C4 carbon is influenced by the attached chlorine atom, while the C5 carbon is adjacent to the sulfur atom. ¹³C NMR spectra, in conjunction with ¹H NMR, were used to characterize salts of 2-aminothiazole with various acids. researchgate.net Additionally, the structure of 2-acetamido-5-chlorothiazole was confirmed using both ¹H and ¹³C NMR data. rsc.org The characterization of medium and long-arm extensions of 1,2,4-triazole (B32235) derivatives, including those containing a chlorothiazole moiety, was also performed using ¹H and ¹³C NMR. nih.gov

Due to the limited availability of specific ¹³C NMR data for this compound in the provided search context, a representative data table cannot be comprehensively compiled. However, the literature confirms its essential role in the structural characterization of its derivatives. rsc.orgresearchgate.netnih.gov

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard one-dimensional NMR (¹H and ¹³C) is fundamental for determining the basic carbon-hydrogen framework, advanced two-dimensional (2D) NMR techniques are indispensable for the detailed stereochemical and conformational analysis of complex this compound derivatives. ipb.ptresearchgate.net These methods are crucial when the thiazole core is substituted in a way that creates stereogenic centers or restricted bond rotation, leading to distinct stereoisomers or conformers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for conformational analysis. researchgate.netelsevierpure.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. ipb.pt For a substituted this compound derivative, NOESY experiments can reveal correlations between protons on the thiazole ring and those on adjacent substituent groups. The presence or absence of these correlations helps to define the preferred orientation of these groups relative to the ring, thereby establishing the molecule's conformation in solution. elsevierpure.com

Correlation Spectroscopy (COSY) is another powerful 2D NMR experiment that identifies protons that are coupled to each other through chemical bonds (J-coupling). elsevierpure.com In complex derivatives, COSY spectra help to trace out the spin systems of substituent chains, confirming their structure and attachment to the thiazole ring.

For determining relative stereochemistry, the magnitude of coupling constants (J-values) between vicinal protons can be highly informative. ipb.pt In derivatives with chiral centers, specific J-values can distinguish between cis and trans isomers. For example, in a substituted thiazolidine (B150603) ring (a saturated version of thiazole), the coupling constant between vicinal protons is typically larger for cis isomers (5-6 Hz) compared to trans isomers (0-2 Hz). ipb.pt These advanced NMR experiments, often used in combination, provide a comprehensive picture of the molecule's three-dimensional structure, which is essential for understanding its chemical reactivity and biological interactions. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the characteristic functional groups within this compound. The FTIR spectrum displays distinct absorption bands corresponding to the specific vibrational modes of the molecule's bonds. mdpi.com For this compound, the key absorptions include the N-H stretches of the primary amine, the C=N and C=C stretching vibrations of the thiazole ring, and the C-Cl stretch. The amino group typically shows a pair of bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The spectrum of a related compound, 2-amino-4-methylthiazole, has been studied in detail, providing a basis for assigning the vibrational modes of the 2-amino-thiazole core. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound Note: The exact positions can vary based on the sample's physical state (solid, liquid) and intermolecular interactions.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch | Aromatic C-H (Thiazole Ring) | ~3100 |

| C=N Stretch | Imine (Thiazole Ring) | 1650 - 1550 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch | Alkene (Thiazole Ring) | 1550 - 1450 |

| C-N Stretch | Amine | 1350 - 1250 |

| C-Cl Stretch | Halogen Compound | 800 - 600 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering significant advantages for analyzing solid and liquid samples with minimal preparation. researchgate.net In ATR-IR, the infrared beam is directed into a crystal of high refractive index (e.g., Germanium, Zinc Selenide). researchgate.net The sample is brought into direct contact with the crystal surface. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance (0.5-2 µm) into the sample. researchgate.net This penetration is sufficient for the sample to absorb energy at its characteristic vibrational frequencies, producing a spectrum similar to a traditional transmission FTIR spectrum.

For this compound, which is a solid at room temperature, ATR-IR is particularly useful as it eliminates the need for preparing KBr pellets or Nujol mulls. A small amount of the powder is simply pressed against the ATR crystal to obtain a high-quality spectrum. This makes ATR-IR a rapid, efficient, and reproducible method for routine identification and quality control. researchgate.netsc.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with extremely high accuracy, typically to four or five decimal places. youtube.commdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. youtube.com While numerous chemical formulas can correspond to a given nominal mass (the integer mass), only one formula will match the highly accurate mass measured by HRMS.

For this compound, the molecular formula is C₃H₃ClN₂S. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S), the monoisotopic mass is calculated to be 133.9705470 Da. nih.gov When a sample is analyzed by HRMS, the instrument measures the molecular ion's m/z value. mdpi.com If the measured mass is, for example, 133.9705, it provides strong evidence confirming the elemental composition as C₃H₃ClN₂S, ruling out other potential formulas with the same nominal mass of 134.

Fragmentation Pattern Analysis

In mass spectrometry, after the molecule is ionized to form a molecular ion (M⁺·), it often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint that can be used to elucidate the original structure. researchgate.netresearchgate.net

The fragmentation of thiazole-containing compounds often involves characteristic cleavages of the heterocyclic ring. researchgate.netresearchgate.net For this compound (M⁺· at m/z ≈ 134/136, reflecting ³⁵Cl/³⁷Cl isotopes), a plausible fragmentation pathway involves the initial cleavage of the thiazole ring. Common fragmentation modes include the loss of small, stable neutral molecules or radicals.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound Note: m/z values are based on the ³⁵Cl isotope.

| Ion/Fragment | Proposed Structure/Loss | m/z (approx.) |

| Molecular Ion [M]⁺· | C₃H₃ClN₂S⁺· | 134 |

| [M - HCN]⁺· | Loss of hydrogen cyanide | 107 |

| [M - Cl]⁺ | Loss of chlorine radical | 99 |

| Thiazole Ring Cleavage | Cleavage across S-C and C-N bonds | Various smaller fragments |

Analysis of these patterns, often aided by tandem MS (MS/MS) experiments where specific ions are isolated and further fragmented, allows for detailed structural confirmation of this compound and its derivatives. mdpi.com

Computational and Theoretical Studies on 2 Amino 4 Chlorothiazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like 2-amino-4-chlorothiazole. These computational methods provide insights into the electronic structure, reactivity, and stability of the molecule, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. Studies on related heterocyclic compounds, such as 2-amino-4-chlorobenzonitrile, have utilized DFT to perform full geometry optimization and analyze intrinsic molecular characteristics. analis.com.my Such calculations can predict the molecule's stability and its potential for electron transfer. analis.com.my For instance, DFT calculations can determine the distribution of the total charge on atoms and the energies of boundary molecular orbitals, which are crucial for understanding reactivity. researchcommons.org

In the context of this compound derivatives, DFT calculations could be employed to predict their electronic structure and how it influences their interactions with biological targets. For example, in a study of 2-aminothiazole (B372263) sulfonamide derivatives, DFT was used to elucidate key structural properties guiding the design of new antioxidant compounds. excli.de

Molecular Orbital Analysis

Molecular orbital analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchcommons.org A smaller gap generally suggests higher reactivity.

For related compounds, analysis of HOMO and LUMO energies has been used to understand their chemical behavior. tubitak.gov.tr Similar analyses for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby guiding synthetic modifications.

Mechanistic Studies and Reaction Pathway Elucidation

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, providing a detailed picture of the reaction pathway.

For instance, studies on the reaction of thiazoles with nucleophiles like sodium methoxide (B1231860) have shown that the position of the halogen atom on the thiazole (B1198619) ring significantly affects reactivity. sciepub.com The 2-position in 2-halogenothiazoles is found to be more reactive towards nucleophilic substitution than the 4 or 5 positions. sciepub.com This increased reactivity is attributed to the influence of the nitrogen atom in the ring. sciepub.com

In the synthesis of 2-acylamino-4-halothiazoles, mechanistic proposals for halogenation reactions have been put forward. rsc.org Furthermore, computational studies, including DFT calculations, have been performed to illustrate the reaction mechanism of N-alkylation of amines with alcohols catalyzed by a cobalt-pincer catalyst, a reaction type relevant to the modification of this compound. researchgate.net

Tautomeric Equilibrium Analysis and Stability Predictions

This compound can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical and biological properties. Quantum chemical calculations are a powerful tool for predicting the most stable tautomer and the equilibrium between different forms. clockss.org

Studies on similar heterocyclic systems, such as 2-aminopyrrole, have utilized DFT to investigate the thermochemistry of prototropic conversions and determine the relative Gibbs energies of various tautomers. mdpi.com It has been shown that the amino tautomer is generally the most stable form for neutral 2-aminopyrrole. mdpi.com In the case of 2-hydroxypyridines, the tautomeric equilibrium between the oxo-amido and imido aromatic forms has been shown to be influenced by substituents and the solvent. researchgate.net For 2-aminopurine, both 9H and 7H tautomers have been observed, with their relative populations depending on the solvent polarity. ed.ac.uk

For this compound, a bis-acylated derivative was found to exist in a bis-acylamino form rather than a tautomeric acylimino structure, as confirmed by single-crystal X-ray analysis. rsc.orgrsc.org This highlights the importance of experimental and computational analysis in determining the predominant tautomeric form.

Molecular Dynamics Simulations (if applicable to specific derivatives)

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules and their interactions with their environment over time. This method is particularly useful for understanding the behavior of flexible molecules and their binding to biological macromolecules.

For derivatives of this compound, MD simulations have been employed to investigate their interactions with biological targets. For example, MD simulations of complexes between ligands containing a 2-chlorothiazole (B1198822) ring and CaCYP51, a fungal enzyme, were performed to understand their binding interactions. otago.ac.nz These simulations, which ran for 200 nanoseconds, provided insights into the stability of the ligand-protein complexes. otago.ac.nz

In another study, MD simulations were used to explore the interactions between chalcone-thiazole hybrid derivatives and DNA gyrase B, a bacterial enzyme. nih.gov These simulations helped to understand the stable binding of the lead compound to the enzyme. nih.gov Similarly, MD simulations were conducted on a clinically tested 2-aminothiazole substituted imidazolidinone derivative to compare its behavior with newly designed compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

Several QSAR studies have been conducted on derivatives of 2-aminothiazole. For instance, a QSAR model was developed for a series of 2-aminothiazole sulfonamide derivatives to understand their antioxidant activity. excli.de This model, constructed using multiple linear regression, had good predictive performance and was used to guide the rational design of new derivatives. excli.de

Applications in Advanced Organic Synthesis

2-Amino-4-chlorothiazole as a Versatile Heterocyclic Synthon

This compound serves as a versatile heterocyclic synthon, a term for a building block used to introduce specific structural motifs into a larger molecule. The 2-aminothiazole (B372263) framework itself is a key feature in many biologically active molecules, including antibiotics and anticancer agents. nih.gov However, the synthesis of 2-amino-4-substituted thiazoles, especially those with a halogen at the 4-position, can be challenging. nih.gov

The presence of the chlorine atom at the C4 position is significant. Halogens on heterocyclic rings are useful handles for cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions), allowing for the introduction of various aryl, alkyl, or alkynyl groups. This reactivity enables the expansion of the molecular structure from the C4-position.

The amino group at the C2 position provides another site for functionalization. It can be acylated, alkylated, or used in the formation of ureas, thioureas, and guanidines, further diversifying the potential derivatives. nih.govmdpi.com However, direct acylation of this compound can be difficult and may lead to a mixture of products. nih.gov To overcome this, synthetic strategies often involve the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the amine. This approach prevents overreaction and allows for controlled, high-yield synthesis of the desired acylated products. nih.gov

A key challenge in the chemistry of 2-aminothiazoles is controlling the site of electrophilic substitution, which naturally occurs at the C5 position. nih.gov The synthesis of 4-substituted isomers like this compound requires specific strategies to bypass this natural reactivity, highlighting its specialized role as a synthon.

Scaffold for the Construction of Diverse Organic Molecules

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be attached to create a family of related compounds. The 2-aminothiazole ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to bind to a wide range of biological targets. researchgate.net this compound functions effectively as such a scaffold, providing a rigid core with multiple points for diversification.

This scaffold is a cornerstone in the development of compounds for various therapeutic areas. nih.govnih.gov By modifying the groups attached to the C2-amino position and by substituting the C4-chloro atom, chemists can systematically alter the molecule's properties, such as its size, shape, and electronic distribution, to optimize its interaction with a specific biological target.

| Property | Description | Synthetic Utility |

| Heterocyclic Core | A rigid thiazole (B1198619) ring system. | Provides a stable and predictable three-dimensional structure for building upon. |

| C2-Amino Group | A nucleophilic primary amine. | Allows for the attachment of various side chains via amidation, alkylation, etc. nih.govmdpi.com |

| C4-Chloro Atom | An electrophilic site and a leaving group. | Enables carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. |

The versatility of this scaffold has led to its use in creating series of compounds for screening against different diseases, including mycobacterial and plasmodial infections. nih.gov

Precursor in the Synthesis of Complex Natural Product Analogues (if applicable)

While the 2-aminothiazole unit is a component of some natural products and their derivatives, such as cephalosporin (B10832234) antibiotics, the specific use of this compound as a direct precursor in the total synthesis of complex natural product analogues is not extensively documented in the reviewed literature. Its primary application appears to be in the synthesis of novel synthetic compounds designed through rational drug design rather than as a starting material for mimicking complex natural structures.

Development of Libraries of Novel Chemical Entities for Screening

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds to identify potential new drugs. nih.gov this compound is an excellent starting material for generating such libraries due to its facile and diverse reactivity at multiple positions.

In one instance, a high-throughput screening of a library containing approximately 10,000 diverse small molecules was conducted to find inhibitors of prion formation. nih.gov This screening identified 121 active compounds, leading to the recognition of four chemical scaffolds as promising candidates for further optimization. A subsequent analysis of commercially available 2-aminothiazoles confirmed this class of compounds as being generally active, establishing them as promising leads for efficacy studies. nih.gov

The ability to generate a large number of distinct molecules from a single core structure is essential for library synthesis. The reactivity of this compound allows for the systematic creation of analogues with varied substituents, which is crucial for establishing structure-activity relationships (SAR).

| Library Synthesis Step | Role of this compound | Example Reaction |

| Core Elaboration | The C2-amino group is functionalized. | Acylation with various acid chlorides to produce a range of amides. mdpi.com |

| Scaffold Diversification | The C4-chloro atom is replaced. | Suzuki coupling with different boronic acids to introduce diverse aryl groups. |

| Further Modification | Additional reactions on the newly introduced functional groups. | Modification of the substituent introduced at the C4 position. |

This systematic approach enables the exploration of a broad chemical space around the 2-aminothiazole scaffold, increasing the probability of discovering novel chemical entities with desired biological activities.